Methyl D-serinate

Übersicht

Beschreibung

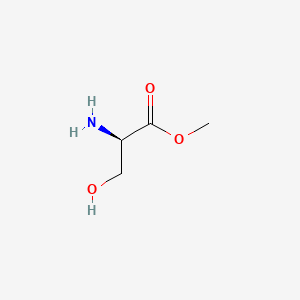

Methyl D-serinate is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methyl D-serinate is a derivative of the amino acid serine . The primary target of this compound is believed to be the N-methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels that play a crucial role in synaptic plasticity, which is a key factor in the development of memory and learning .

Mode of Action

This compound interacts with its targets by binding to the glycine modulatory site on the NMDAR . This binding enhances the receptor’s response to its primary agonist, glutamate, thereby increasing the flow of calcium ions into the cell and leading to a series of intracellular events .

Biochemical Pathways

The action of this compound affects the glutamatergic pathway , specifically the functioning of the NMDARs . The increased activation of NMDARs can lead to enhanced synaptic plasticity, which can have downstream effects on processes such as memory formation and learning .

Pharmacokinetics

Its metabolism and excretion would likely involve standard biochemical pathways for amino acids and their derivatives .

Result of Action

The result of this compound’s action is an enhancement of NMDAR activity, leading to increased synaptic plasticity . This can have a range of effects at the cellular level, including changes in gene expression and protein synthesis, and at the behavioral level, potentially enhancing processes such as learning and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the body can affect the compound’s stability and its interaction with its target receptors . Additionally, the presence of other molecules, such as other neurotransmitters or drugs, can also influence the compound’s action .

Biochemische Analyse

Biochemical Properties

Methyl D-serinate participates in various biochemical reactions, particularly in asymmetric catalysis reactions

Cellular Effects

It is known that D-serine, the parent compound of this compound, plays a crucial role in the central nervous system, acting as a co-agonist for N-methyl-D-aspartate receptors (NMDARs) . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that D-serine, the parent compound, binds to the glycine modulatory site on the NR1 subunit of NMDARs in various brain areas . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Chronic low-dose D-serine treatment has been shown to improve cognitive performance in mice .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to the metabolism of its parent compound, D-serine. D-serine is part of the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) .

Subcellular Localization

It is known that D-serine, the parent compound, is synthesized in glial cells and neurons by the pyridoxal-5′ phosphate-dependent enzyme serine racemase, and it is released upon activation of glutamate receptors .

Biologische Aktivität

Methyl D-serinate, a derivative of D-serine, has garnered attention in recent years due to its significant biological activities, particularly in the central nervous system (CNS). This article explores its role as a modulator of neurotransmission, its interactions with various receptors, and relevant research findings.

Overview of D-Serine and this compound

D-serine is an endogenous amino acid that serves as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This compound is a methylated form of D-serine that may exhibit similar or enhanced biological properties.

-

NMDA Receptor Modulation :

- This compound acts on NMDA receptors by binding to the glycine site, enhancing receptor activity and facilitating calcium influx into neurons. This mechanism is essential for synaptic transmission and plasticity .

- Studies indicate that degradation of D-serine by D-amino acid oxidase significantly reduces NMDA receptor-mediated neurotransmission, which can be reversed by exogenous application of D-serine or its methylated derivatives .

- Inhibition of Non-NMDA Receptors :

Table 1: Effects of this compound on Neurotransmitter Systems

Case Study: Neuroprotection in Alzheimer's Disease

A study involving serine racemase knockout (SRR-KO) mice demonstrated that reduced levels of D-serine were associated with increased susceptibility to neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The administration of this compound showed protective effects against neuronal death in these models, suggesting its potential therapeutic applications in neurodegenerative disorders .

Wissenschaftliche Forschungsanwendungen

Neuroscience Applications

Methyl D-serinate is primarily recognized for its role as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. Research indicates that D-serine acts as a co-agonist at NMDA receptors, enhancing glutamatergic neurotransmission. This property has implications for several neurological conditions:

- Schizophrenia Treatment : Studies have suggested that D-serine supplementation may alleviate symptoms of schizophrenia by modulating NMDA receptor activity. This compound could serve as a more stable alternative to D-serine in pharmacological formulations aimed at improving cognitive functions in patients with schizophrenia .

- Neuroprotective Effects : this compound may exhibit neuroprotective properties by stabilizing synaptic connections during neurodevelopment. Its application in experimental models has shown enhancement of synaptic signaling pathways, which could be beneficial in neurodegenerative diseases .

Chemical Synthesis

This compound plays a significant role in organic synthesis, particularly in the production of amino acid derivatives and peptide synthesis:

- Building Block for Peptides : The compound is utilized as a chiral building block in the synthesis of peptides. Its methyl ester form allows for easier incorporation into peptide chains, facilitating the development of novel therapeutic peptides .

- Synthesis of Complex Molecules : this compound is involved in the synthesis of various complex molecules, including glycosylated compounds and ceramide derivatives. These applications are particularly relevant in the fields of medicinal chemistry and materials science .

Pharmaceutical Development

The pharmaceutical industry is exploring this compound's potential as a drug candidate:

- Drug Formulation : Due to its favorable pharmacokinetic properties, this compound is being investigated for use in drug formulations targeting neurological disorders. Its stability compared to free D-serine may enhance the efficacy and safety profile of treatments aimed at modulating glutamatergic signaling .

- Research on Safety and Efficacy : Ongoing studies are assessing the safety profile of this compound, particularly concerning nephrotoxicity observed with high doses of D-serine. Understanding these safety parameters is crucial for advancing clinical applications .

Case Studies and Research Findings

Several case studies have highlighted the utility of this compound in various research contexts:

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUDRATXSJBLY-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178889 | |

| Record name | Methyl D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24184-43-8 | |

| Record name | (R)-2-Amino-3-hydroxypropionic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24184-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-serinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-serinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.